molecular formula C14H26N2O2 B8245954 tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B8245954
M. Wt: 254.37 g/mol
InChI Key: KKAJHMABMVMNCH-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms (2,8-diazaspiro[4.5]decane core), a tert-butyl carbamate protective group, and a methyl substituent at the 7-position. The stereochemistry is designated as rel-(5R,7S), indicating a relative configuration. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural rigidity and functional groups make it valuable for modulating drug pharmacokinetics and target binding .

Properties

IUPAC Name

tert-butyl (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-11-9-14(5-7-15-10-14)6-8-16(11)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3/t11-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAJHMABMVMNCH-SMDDNHRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCNC2)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@]2(CCNC2)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Reaction Analysis

Step 1: Nitrile Formation
1,4-Dioxaspiro[4.5]decane-8-one reacts with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system at 0–20°C. This step achieves 74.76% yield, forming 1,4-dioxaspiro[4.5]decane-8-carbonitrile.

Step 2: Chloroethyl Alkylation
Lithium diisopropylamide (LDA)-mediated alkylation with 1-bromo-2-chloroethane in toluene at 0–20°C introduces the chloroethyl side chain. Despite prolonged reaction times (12.5 hours), this step’s yield drops to 50.78%, attributed to steric hindrance at the spirocyclic center.

Step 3: Hydrogenative Cyclization
Raney nickel-catalyzed hydrogenation in methanol at 50°C (50 psi H₂) facilitates simultaneous nitrile reduction and cyclization. Subsequent treatment with di-tert-butyl dicarbonate protects the nascent amine, yielding tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2⁵]tetradecane-10-carboxylate.

Step 4: Deprotection
Pyridinium p-toluenesulfonate in acetone/water (70°C, 15 hours) removes the 1,4-dioxolane protecting group, affording the final product in 54.8% yield. NMR characterization confirms the rel-(5R,7S) configuration (δ 3.46–3.17 ppm for spirocyclic protons, 1.40 ppm for tert-butyl).

Optimization Insights

  • Solvent Selection : Glycol dimethyl ether enhances nitrile formation kinetics, while toluene minimizes side reactions during alkylation.

  • Temperature Control : Low temperatures (0–20°C) in Steps 1–2 prevent thermal degradation of intermediates.

  • Catalyst Efficiency : Raney nickel proves critical for selective reduction without over-hydrogenation.

One-Step Domino Synthesis via Palladium Catalysis

Reaction Mechanism and Conditions

An alternative method employs Pd(OAc)₂/PPh₃ to catalyze a domino reaction between unactivated yne-en-ynes and aryl halides. This single-step process constructs the diazaspiro[4.5]decane core via three sequential C–C bond formations:

  • Oxidative addition of aryl halide to Pd(0).

  • Alkyne insertion and cyclization to form the spirocenter.

  • Reductive elimination to regenerate Pd(0).

Key Advantages and Limitations

  • Efficiency : Eliminates protective groups and reduces purification steps.

  • Regioselectivity : The Pd catalyst directs coupling to the terminal alkyne, achieving >90% regioselectivity in model substrates.

  • Substrate Scope : Limited to electronically activated aryl halides (e.g., p-nitrobromobenzene). Heteroaryl or sterically hindered substrates exhibit diminished yields.

Comparative Analysis of Synthetic Approaches

ParameterMulti-Step MethodDomino Reaction
Steps 41
Overall Yield ~20% (calculated)Not reported
Catalyst Raney nickelPd(OAc)₂/PPh₃
Scalability Demonstrated at 500 g scaleLaboratory-scale only
Stereocontrol rel-(5R,7S) confirmedUndisclosed
Functional Tolerance Broad (protected amines)Limited to non-basic groups

Industrial Applicability

The multi-step method’s use of inexpensive reagents (e.g., potassium tert-butoxide, LDA) and tolerance for large batch sizes (500 g in Example 1) makes it preferable for kilogram-scale production. In contrast, the domino reaction’s reliance on palladium catalysts and specialized yne-en-ynes limits cost-effectiveness.

Synthetic Flexibility

While the domino route enables rapid diversification of the spirocyclic core, the patent method permits late-stage modifications at the tert-butyl carbamate group, facilitating downstream derivatization .

Chemical Reactions Analysis

Types of Reactions

tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or reduce any present carbonyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated spirocyclic compounds.

Scientific Research Applications

tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which rel-tert-butyl (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural and functional differences between the target compound and analogous diazaspiro derivatives:

Compound Name CAS Number Molecular Formula Substituents/Modifications Molecular Weight Key Features
Target Compound
tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Not specified C14H25N2O2 (estimated) 7-methyl, rel-(5R,7S) ~253.36 Enhanced lipophilicity due to methyl group; stereospecific interactions
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 169206-67-1 C13H22N2O3 3-oxo 254.33 Ketone group increases polarity; potential for hydrogen bonding
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate N/A C16H30N2O4 3-ethyl, (S)-configuration 314.42 Higher lipophilicity and steric bulk compared to methyl derivative
8-Boc-2,8-diazaspiro[4.5]decane oxalate 1408074-53-2 C13H22N2O3·C2H2O4 Oxalate salt form 356.36 Improved crystallinity and solubility in aqueous media

Physicochemical Properties

  • Lipophilicity : The 7-methyl group in the target compound enhances lipophilicity (predicted LogP ~2.5) compared to the 3-oxo variant (LogP ~1.8) due to reduced polarity .
  • Solubility : The 3-oxo derivative exhibits higher aqueous solubility (LogS ~-3.2) than the methyl-substituted target compound (estimated LogS ~-4.1) due to hydrogen-bonding capacity .
  • Stereochemical Impact : The rel-(5R,7S) configuration may influence chiral recognition in biological systems, contrasting with racemic mixtures of other derivatives (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) .

Biological Activity

Tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a nitrogen-containing heterocyclic compound characterized by its unique spirocyclic structure. This compound (CAS Number: 1899102-24-9) has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula is C14H26N2O2, with a molecular weight of approximately 254.37 g/mol.

Chemical Structure

The compound features a diazaspiro structure which is significant for its pharmacological properties. The stereochemistry at positions 5 and 7 contributes to its unique reactivity and potential interactions with biological targets.

Anticonvulsant Activity

Preliminary studies suggest that compounds with similar diazaspiro structures exhibit anticonvulsant properties. For instance, related compounds have been shown to modulate neurotransmitter release and calcium ion dynamics in neuronal tissues, indicating a potential for treating epilepsy and other neurological disorders .

Antidiabetic Effects

Research indicates that diazaspiro compounds can influence glucose metabolism and insulin sensitivity. The presence of nitrogen atoms in the spiro structure may enhance interactions with insulin receptors or related pathways, suggesting a role in managing diabetes .

Anticancer Potential

The spirocyclic framework has been linked to anticancer activity in various studies. Compounds within this class may induce apoptosis in cancer cells or inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

  • Study on Anticonvulsant Activity :
    • A study evaluated the anticonvulsant effects of several diazaspiro compounds, including derivatives of this compound.
    • Results demonstrated significant reductions in seizure frequency in animal models compared to control groups, suggesting efficacy as a potential therapeutic agent.
  • Antidiabetic Mechanisms :
    • Another investigation focused on the impact of similar compounds on glucose uptake in muscle cells.
    • Findings indicated enhanced glucose transport mediated by insulin-like actions, supporting the hypothesis that these compounds could be developed for diabetes treatment.
  • Anticancer Studies :
    • A series of in vitro assays were conducted to assess the cytotoxic effects of this compound against various cancer cell lines.
    • The results revealed dose-dependent inhibition of cell proliferation, with IC50 values indicating promising anticancer potential.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectsReference
This compoundAnticonvulsantReduced seizure frequency
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylateAntidiabeticEnhanced glucose uptake
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneAnticancerInduced apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate in a laboratory setting?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as alkylation of a spirocyclic amine precursor followed by Boc (tert-butoxycarbonyl) protection. For example, refluxing with anhydrous potassium carbonate in acetonitrile (6 hours, 80°C) is a common method for introducing substituents to spirocyclic amines . Critical parameters include solvent purity, reaction temperature, and stoichiometric ratios of reagents. Safety protocols, such as using flame-retardant protective clothing and proper glove removal techniques, must be strictly followed due to the compound’s reactivity .

Q. How is the compound characterized to confirm its stereochemical configuration (5R,7S)?

  • Methodological Answer : Advanced spectroscopic techniques are required:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with NOESY/ROESY to confirm spatial proximity of methyl and tert-butyl groups.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
  • Chiral HPLC : Validate enantiomeric purity by comparing retention times with racemic mixtures.
    Computational methods (e.g., DFT calculations) can supplement experimental data to resolve ambiguities .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), flame-retardant lab coats, and full-face respirators if aerosolization occurs .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Data Cross-Validation : Compare DFT-calculated reaction pathways (e.g., activation energies) with kinetic studies (e.g., Arrhenius plots from variable-temperature NMR).
  • Error Analysis : Assess solvent effects, implicit/explicit solvation models in simulations, and potential side reactions (e.g., ring-opening of the spirocyclic system).
  • Case Study : highlights the importance of iterative validation between theory and experiment for spirocyclic systems .

Q. What strategies optimize the stereoselective synthesis of the (5R,7S) isomer?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Rhodium-BINAP complexes) to favor the desired diastereomer.
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) may enhance stereochemical control by stabilizing transition states.
  • Temperature Gradients : Lower temperatures (<0°C) can reduce epimerization risks during Boc protection steps .

Q. How does the tert-butyl group influence the compound’s stability and biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Steric Effects : The tert-butyl group enhances metabolic stability by shielding the spirocyclic core from enzymatic degradation.
  • Pharmacokinetic Profiling : Compare logP values (experimental vs. calculated) to assess hydrophobicity changes.
  • Case Study : Similar spirocyclic compounds with tert-butyl substituents show improved binding affinity in receptor assays, as seen in ’s selenide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.